Benzamide, N-(4-methoxyphenyl)-4-ethyl-

Depigmentation Melanocyte Biology Skin Pigmentation Research

Benzamide, N-(4-methoxyphenyl)-4-ethyl- (IUPAC: 4-ethyl-N-(4-methoxyphenyl)benzamide; CAS 212209-97-7) is a synthetic small-molecule benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. The compound features a benzamide core substituted with a para-ethyl group on the benzoyl ring and a para-methoxyphenyl moiety on the amide nitrogen.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 212209-97-7
Cat. No. B12984427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(4-methoxyphenyl)-4-ethyl-
CAS212209-97-7
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C16H17NO2/c1-3-12-4-6-13(7-5-12)16(18)17-14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyJGVYSRRKCKDZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-N-(4-methoxyphenyl)benzamide (CAS 212209-97-7): Procurement-Grade Identity and Baseline Characteristics


Benzamide, N-(4-methoxyphenyl)-4-ethyl- (IUPAC: 4-ethyl-N-(4-methoxyphenyl)benzamide; CAS 212209-97-7) is a synthetic small-molecule benzamide derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol [1]. The compound features a benzamide core substituted with a para-ethyl group on the benzoyl ring and a para-methoxyphenyl moiety on the amide nitrogen [2]. Its computed XLogP3-AA value is 3.5, indicating moderate lipophilicity [1]. The compound is commercially available at purities of 95% (AKSci) and 98% (Leyan) for research use .

Why Generic Benzamide Substitution Cannot Replace 4-Ethyl-N-(4-methoxyphenyl)benzamide (CAS 212209-97-7)


Within the benzamide class, subtle changes to the aromatic substitution pattern profoundly alter biological target engagement, cellular permeability, and metabolic stability. The para-ethyl substitution on the benzoyl ring and the para-methoxy substitution on the N-phenyl ring of this compound create a unique electronic and steric environment that cannot be replicated by close positional isomers such as N-(4-ethylphenyl)-4-methoxybenzamide (CAS 329938-99-0) or by ethyl-linker analogs such as N-(4-methoxyphenethyl)benzamide (Riparin I) [1][2]. The direct N-phenyl attachment in the target compound eliminates the conformational flexibility introduced by an ethylene linker, potentially altering binding kinetics and off-target profiles in ways that are not predictable from class-level benzamide SAR alone [2].

Quantitative Differentiation Evidence for 4-Ethyl-N-(4-methoxyphenyl)benzamide (CAS 212209-97-7) Against Comparators


Depigmentation Activity in Melan-a Cells at 30 µM Versus Cytotoxicity

In a head-to-head functional screen using mouse Melan-a melanocytes, 4-ethyl-N-(4-methoxyphenyl)benzamide achieved 76.5% depigmentation at 30 µM with negligible cytotoxicity (-9.9% viability change) [1]. This dual readout demonstrates a functional therapeutic window: the compound reduces melanin content substantially without compromising cell viability. In contrast, the positional isomer N-(4-ethylphenyl)-4-methoxybenzamide (CAS 329938-99-0) has been reported primarily for antimicrobial and voltage-gated potassium channel (Kv1.5) inhibition (IC50 440 nM), with no published depigmentation data, underscoring the functional divergence driven by the amide bond orientation .

Depigmentation Melanocyte Biology Skin Pigmentation Research

Structural Differentiation from Riparin I: Direct N-Phenyl vs. Ethylene-Linker Architecture

The target compound (4-ethyl-N-(4-methoxyphenyl)benzamide) bears the p-methoxyphenyl group directly on the amide nitrogen, whereas the natural product Riparin I (N-(4-methoxyphenethyl)benzamide, CAS 3270-59-7) inserts an ethylene (-CH2-CH2-) spacer between the amide nitrogen and the methoxyphenyl ring [1][2]. This structural difference eliminates two rotatable bonds and alters the spatial relationship between the methoxyphenyl and benzamide pharmacophores. Riparin I has been characterized as an inhibitor of the MepA and NorA bacterial efflux pumps in Staphylococcus aureus, with MIC modulation assays demonstrating its ability to potentiate antibiotic activity [2]. The target compound, by contrast, has documented depigmentation activity in mammalian melanocytes with no published efflux pump data — a functional divergence attributable to the distinct geometry of the N-phenyl attachment [1].

Chemical Structure Comparison Conformational Analysis Benzamide SAR

Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile Versus In-Class Analogs

The target compound has a computed XLogP3-AA of 3.5 with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. Compared to the positional isomer N-(4-ethylphenyl)-4-methoxybenzamide (which shares the same molecular formula and HBD/HBA counts but differs in amide bond orientation), the XLogP3 value is expected to be identical; however, the difference in dipole moment and electronic distribution — arising from the swapped positions of the ethyl and methoxy substituents relative to the amide bond — can influence membrane permeability and target binding in empirically distinct ways [2]. Class-level benzamide analogs with additional polar substituents (e.g., hydroxyl or amino groups) typically exhibit XLogP3 values below 2.5, making the target compound more suitable for passive membrane diffusion in cell-based assays [1].

Physicochemical Properties Lipophilicity Drug-Likeness

Commercial Purity and Supplier Traceability for Reproducible Research

The target compound is available from multiple commercial suppliers with documented purity specifications: 95% minimum purity from AKSci (Catalog 4395CC) and 98% purity from Leyan (Catalog 1630830) . In contrast, the positional isomer N-(4-ethylphenyl)-4-methoxybenzamide (CAS 329938-99-0) is available from ChemScene with no publicly listed minimum purity specification, introducing potential batch-to-batch variability risk . For research applications where impurity profiles can confound biological assay interpretation — particularly in cell-based melanocyte depigmentation screens — the availability of analytically characterized material with defined purity thresholds is a critical procurement criterion.

Procurement Quality Purity Specification Reproducibility

Recommended Application Scenarios for 4-Ethyl-N-(4-methoxyphenyl)benzamide (CAS 212209-97-7) Based on Quantitative Evidence


Melanocyte Depigmentation Screening and Skin Pigmentation Research

Based on the documented 76.5% depigmentation activity at 30 µM with minimal cytotoxicity (-9.9% viability change) in mouse Melan-a cells [1], this compound is a strong candidate for use as a reference tool compound in melanocyte biology and skin pigmentation research. Its clean cytotoxicity profile at the effective concentration makes it suitable for medium-throughput screening campaigns aimed at identifying novel depigmenting agents for cosmetic or dermatological applications.

Structure-Activity Relationship (SAR) Studies of Benzamide Pharmacophores

The direct N-phenyl attachment architecture of this compound — distinct from the ethylene-linker topology of Riparin I-type benzamides [1][2] — makes it a valuable comparator scaffold for SAR studies exploring how the spatial relationship between the methoxyphenyl and benzamide moieties governs target selectivity. Researchers investigating benzamide-based inhibitors of enzymes (e.g., HDACs, sEH, DPP-IV) can use this compound to probe the functional consequences of eliminating conformational flexibility at the amide nitrogen.

Cell-Based Assay Development Requiring Defined Lipophilicity

With a computed XLogP3-AA of 3.5, the compound occupies a lipophilicity range that balances aqueous solubility with passive membrane permeability [1]. This property profile is advantageous for cell-based assay development where compounds must cross cellular membranes without requiring DMSO concentrations that may compromise cell health. The compound can serve as a physicochemical benchmark in panels of benzamide derivatives spanning a range of lipophilicities.

Procurement Benchmarking for Benzamide Library Construction

Given its commercial availability at defined purity specifications (≥95% from multiple suppliers) [1][2], this compound can anchor a procurement strategy for building focused benzamide libraries. Its well-characterized identity (CAS, InChIKey, SMILES) and multi-supplier sourcing reduce the risk of misidentified or impure material entering screening collections, a known challenge in academic and industrial compound management.

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